molecular formula C24H29D4Cl2NO5.C20H16O2 B1164119 Vilanterol-d4 Triphenylacetic Acid Salt

Vilanterol-d4 Triphenylacetic Acid Salt

カタログ番号 B1164119
分子量: 778.793
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 503068-34-6 (unlabelled free base)

科学的研究の応用

Pharmacological Profile

Vilanterol trifenatate (vilanterol) is a long-acting β2-adrenoceptor (β2-AR) agonist with 24-hour activity. Research highlights its pharmacological properties, demonstrating a high affinity for the β2-AR, comparable to salmeterol but higher than other similar drugs. Vilanterol has demonstrated selectivity and intrinsic efficacy in cellular and tissue-based studies. It shows a persistence of action and reassertion activity, indicating potential in treating asthma and chronic obstructive pulmonary disease (COPD) due to its fast onset and long duration of action (Slack et al., 2013).

Metabolism and Disposition

Research into the metabolism and disposition of vilanterol in humans after oral administration indicates that the drug undergoes extensive first-pass metabolism. The primary route of excretion is through O-dealkylation, leading to metabolites primarily excreted in urine. This pharmacokinetic profile suggests the possibility of minimal unexpected toxicity at therapeutic dose levels (Harrell et al., 2013).

Clinical Efficacy in Asthma and COPD

Clinical trials have demonstrated the efficacy of vilanterol in improving lung function in patients with COPD. Doses of vilanterol significantly improved trough FEV1 (a measure of lung function) in a dose-dependent manner compared to placebo. The safety and tolerability profile of vilanterol was similar to placebo, with no significant adverse effects on blood pressure, pulse rate, or blood glucose and potassium levels (Hanania et al., 2012).

Combination Therapies

Studies have explored vilanterol in combination therapies. For instance, fluticasone furoate/vilanterol combination has been used to treat asthma and COPD, showing significant improvement in pulmonary function and reduction in severe asthma exacerbation compared to fluticasone furoate alone (Syed, 2015).

Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetic and pharmacodynamic studies of vilanterol, particularly in combination with other drugs like umeclidinium, have been conducted to assess their efficacy, safety, and interaction profiles in COPD treatment. These studies provide insights into optimal dosing strategies and the potential for improved patient outcomes (Kelleher et al., 2012).

特性

製品名

Vilanterol-d4 Triphenylacetic Acid Salt

分子式

C24H29D4Cl2NO5.C20H16O2

分子量

778.793

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。